Hsdvhk-NH2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

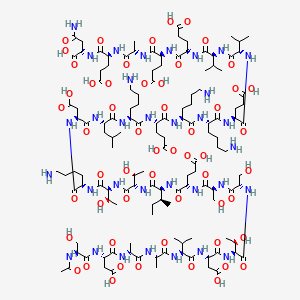

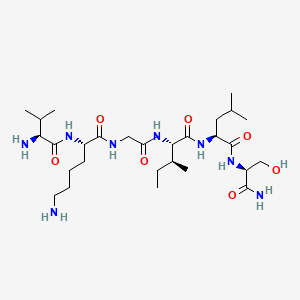

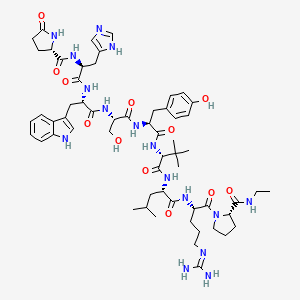

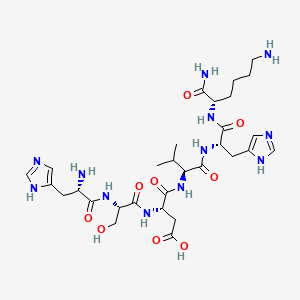

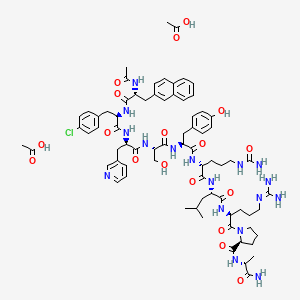

- HSDVHK-NH2 ist ein Antagonist des Integrins αvβ3-Vitronectin. Seine chemische Struktur wird durch C30H48N12O9 dargestellt.

- Integrine sind Zelloberflächenrezeptoren, die eine entscheidende Rolle bei der Zellhaftung, -migration und -signalgebung spielen. Das αvβ3-Integrin interagiert spezifisch mit Vitronectin, einem Glykoprotein, das in der extrazellulären Matrix vorkommt.

- This compound stört diese Interaktion und ist damit ein potenzieller therapeutischer Wirkstoff.

Wissenschaftliche Forschungsanwendungen

Chemie: HSDVHK-NH2 kann als Werkzeugverbindung zur Untersuchung von Integrin-Vitronectin-Interaktionen dienen.

Biologie: Forscher verwenden es, um Zellhaftung, -migration und Angiogenese zu untersuchen.

Medizin: Potenzielle Anwendungen umfassen die antiangiogene Therapie und die Krebsbehandlung.

Industrie: this compound kann bei der Entwicklung gezielter Wirkstofffreisetzungssysteme Anwendung finden.

Wirkmechanismus

- Der Wirkmechanismus von this compound beinhaltet die Blockierung der αvβ3-Vitronectin-Interaktion.

- Es beeinflusst wahrscheinlich nachgeschaltete Signalwege im Zusammenhang mit Zellmigration und -proliferation.

Wirkmechanismus

Target of Action

Hsdvhk-NH2 is an antagonist of the integrin αvβ3-vitronectin interaction . Integrins are a family of cell surface receptors that mediate cell-cell and cell-extracellular matrix interactions. The αvβ3 integrin is particularly important in angiogenesis and tumor metastasis .

Mode of Action

This compound competes with vitronectin for the RGD-binding site of integrin αvβ3 . This interaction is site-specific, as this compound is inactive for the complex formation of a denatured form of integrin–vitronectin . It shows a strong antagonism against αvβ3-GRGDSP interaction with an IC50 value of 25.72 nM .

Biochemical Pathways

The interaction of this compound with integrin αvβ3 affects several biochemical pathways. It significantly inhibits bFGF-induced cell migration . The compound also induces HUVEC cell death through caspases activations, a mechanism related to increased p53 expression .

Pharmacokinetics

It is known that the compound is rapidly internalized into huvecs at a culture temperature of 37 °c, a process mediated by caveolin and clathrin .

Result of Action

This compound inhibits the proliferation of HUVEC cells due to the induction of cell death through caspases activations . It also significantly inhibits HUVEC proliferation on denatured collagen-coated plates in a dose-dependent manner .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the temperature of the culture environment can affect the internalization of the compound into cells . .

Safety and Hazards

While specific safety and hazard information for HSDVHK-NH2 is not provided in the search results, general safety measures for handling chemicals should be followed. This includes wearing safety goggles, protective gloves, and impervious clothing, and ensuring adequate ventilation .

Relevant Papers One relevant paper found discusses the role of integrin αvβ3 in doxycycline-induced anti-proliferation in breast cancer cells . The paper shows that modulation on integrin αvβ3 binding activities changed both thyroxine- and doxycycline-induced signal transductions by an integrin αvβ3 inhibitor (this compound) .

Biochemische Analyse

Biochemical Properties

Hsdvhk-NH2 plays a significant role in biochemical reactions, particularly in the interaction between integrin αvβ3 and vitronectin . It interacts with these proteins and inhibits their function, thereby affecting cell migration .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It significantly inhibits bFGF-induced cell migration . It also induces cell death in HUVEC cells through caspase activations, a mechanism related to increased p53 expression .

Molecular Mechanism

The molecular mechanism of this compound involves its antagonistic action against the integrin αvβ3-vitronectin interaction . It binds to the Arg-Gly-Asp (RGD)-binding site, specifically inhibiting the complex formation of a denatured form of integrin–vitronectin .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been observed to significantly inhibit HUVEC proliferation on denatured collagen-coated plates in a dose-dependent manner .

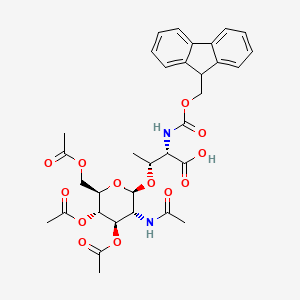

Vorbereitungsmethoden

- Leider sind spezifische Syntheserouten und Reaktionsbedingungen für HSDVHK-NH2 in der Literatur nicht weit verbreitet.

- Industrielle Produktionsmethoden beinhalten wahrscheinlich Peptidsynthesetechniken, angesichts seiner peptidartigen Struktur.

Analyse Chemischer Reaktionen

- HSDVHK-NH2 kann verschiedene Reaktionen eingehen, darunter Peptidbindungsbildung, Amidierung und Cyclisierung.

- Häufige Reagenzien sind Aminosäuren, Kupplungsmittel (z. B. HATU, HBTU) und Schutzgruppen (z. B. Fmoc, Boc).

- Hauptprodukte wären das vollständig synthetisierte this compound-Peptid.

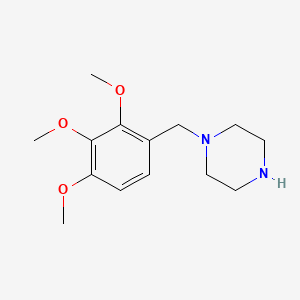

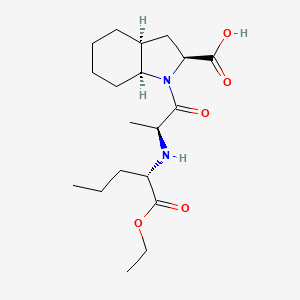

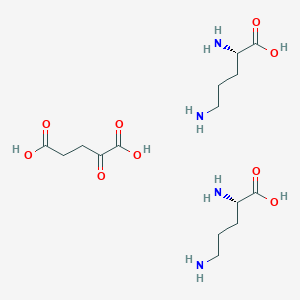

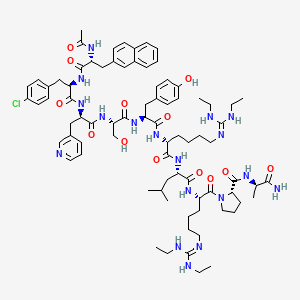

Vergleich Mit ähnlichen Verbindungen

- HSDVHK-NH2 ist zwar durch seine spezifische αvβ3-Integrin-Antagonisierung einzigartig, aber ähnliche Verbindungen umfassen andere Integrin-Inhibitoren (z. B. RGD-Peptide) und Vitronectin-bindende Moleküle.

Denken Sie daran, dass this compound hauptsächlich für Forschungszwecke verwendet wird und sein volles Potenzial noch weiterer Erforschung bedarf

Eigenschaften

IUPAC Name |

(3S)-3-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48N12O9/c1-15(2)24(30(51)40-20(8-17-11-35-14-37-17)27(48)38-19(25(33)46)5-3-4-6-31)42-28(49)21(9-23(44)45)39-29(50)22(12-43)41-26(47)18(32)7-16-10-34-13-36-16/h10-11,13-15,18-22,24,43H,3-9,12,31-32H2,1-2H3,(H2,33,46)(H,34,36)(H,35,37)(H,38,48)(H,39,50)(H,40,51)(H,41,47)(H,42,49)(H,44,45)/t18-,19-,20-,21-,22-,24-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSVRGWKWZIRBPC-KESUXUJOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC2=CN=CN2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CN=CN2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48N12O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

720.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does HSDVHK-NH2 impact the signaling pathways induced by doxycycline in breast cancer cells?

A1: this compound functions as a specific inhibitor of integrin αvβ3. [] Research indicates that this compound disrupts doxycycline-induced signal transduction by interfering with integrin αvβ3 binding activities. Specifically, while doxycycline typically activates focal adhesion kinase (FAK) phosphorylation, a downstream event of integrin activation, this phosphorylation is blocked by this compound. [] This suggests that this compound's inhibition of integrin αvβ3 directly impacts FAK activation, a key pathway in cell proliferation and survival. Furthermore, this compound also appears to influence doxycycline's inhibitory effect on ERK1/2 phosphorylation, although the specific mechanism remains unclear. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[Arg8]Vasopressin TFA](/img/structure/B612326.png)